molecular formula C21H23NO5 B191413 Homochelidonine CAS No. 476-33-5

Homochelidonine

Cat. No. B191413
CAS RN: 476-33-5
M. Wt: 369.4 g/mol
InChI Key: MADYLZJCRKUBIK-RYGJVYDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homochelidonine is a natural alkaloid that is found in the plant Chelidonium majus. It has been studied for its potential use in various scientific research applications due to its unique chemical properties. In

Scientific Research Applications

Anticancer Properties

Homochelidonine, alongside chelidonine, has shown significant cytotoxicity in blood cancer cells. In particular, it demonstrates a pronounced effect on leukemic T-cells with varying p53 status, indicating its potential relevance in leukemic cells. This effect includes cell cycle arrest, induction of apoptosis, and impact on cell cycle regulatory proteins, as studied through various assays and microscopy techniques (Havelek et al., 2016).

Comparative Cytotoxicity with Chelidonine

A study comparing homochelidonine with chelidonine reveals their differential cytotoxic effects on human cancer and non-cancer cells. Both alkaloids were observed to decrease cellular growth in a dose-dependent manner, especially in cancer cells. Their growth inhibitory effect was noted in ovarian carcinoma and lung fibroblast cells, and this effect is linked to cell cycle arrest and apoptosis induction. The study highlights the nuanced effects of homochelidonine on different cell types and the potential therapeutic implications in oncology (Havelek et al., 2017).

properties

CAS RN

476-33-5

Product Name

Homochelidonine

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol

InChI

InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1

InChI Key

MADYLZJCRKUBIK-RYGJVYDSSA-N

Isomeric SMILES

CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5

SMILES

CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5

Canonical SMILES

CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5

Other CAS RN

476-33-5

synonyms

Homochelidonine (6CI,7CI,8CI);  (+)-Homochelidonine;  (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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